Cas no 1704324-98-0 (3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine)

3-(4-Bromo-3-chlorophenyl)prop-2-en-1-amine is a halogen-substituted phenylpropene amine with potential applications in pharmaceutical and agrochemical synthesis. The compound features a conjugated double bond and an amine functional group, offering reactivity for further derivatization, such as amidation or condensation reactions. The presence of bromo and chloro substituents on the phenyl ring enhances its utility as an intermediate in cross-coupling reactions, including Suzuki or Buchwald-Hartwig couplings. Its structural properties make it valuable for constructing complex molecules in medicinal chemistry, particularly in the development of bioactive compounds. The compound is typically handled under inert conditions due to the amine's sensitivity to oxidation.
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine structure
1704324-98-0 structure
商品名:3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
CAS番号:1704324-98-0
MF:C9H9BrClN
メガワット:246.531460523605
CID:6275412
PubChem ID:108398785

3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
    • EN300-1895846
    • 1704324-98-0
    • インチ: 1S/C9H9BrClN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H,5,12H2/b2-1+
    • InChIKey: RKZGKKFNEPQARF-OWOJBTEDSA-N
    • ほほえんだ: BrC1C=CC(=CC=1Cl)/C=C/CN

計算された属性

  • せいみつぶんしりょう: 244.96069g/mol
  • どういたいしつりょう: 244.96069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1895846-1.0g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
1g
$914.0 2023-06-01
Enamine
EN300-1895846-0.25g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1895846-5.0g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
5g
$2650.0 2023-06-01
Enamine
EN300-1895846-1g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
1g
$699.0 2023-09-18
Enamine
EN300-1895846-0.1g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1895846-2.5g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
2.5g
$1370.0 2023-09-18
Enamine
EN300-1895846-10g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
10g
$3007.0 2023-09-18
Enamine
EN300-1895846-10.0g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
10g
$3929.0 2023-06-01
Enamine
EN300-1895846-0.5g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1895846-0.05g
3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine
1704324-98-0
0.05g
$587.0 2023-09-18

3-(4-bromo-3-chlorophenyl)prop-2-en-1-amine 関連文献

3-(4-bromo-3-chlorophenyl)prop-2-en-1-amineに関する追加情報

3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine: A Comprehensive Overview

3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine (CAS No. 1704324-98-0) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a chlorine atom, and an amine group in a specific spatial arrangement. The presence of these functional groups makes it highly reactive and versatile in chemical reactions.

Recent studies have highlighted the potential of 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-cancer agents, where its ability to inhibit specific enzymes has shown promising results. The compound's bromine and chlorine substituents play a crucial role in modulating its pharmacokinetic properties, making it an attractive candidate for drug design.

The synthesis of 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. One of the most efficient methods reported in recent literature involves the use of palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of the bromine and chlorine substituents. This approach not only enhances the compound's stability but also simplifies downstream processing.

In terms of physical properties, 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility profile makes it suitable for use in organic solvents commonly employed in pharmaceutical formulations. Additionally, the compound demonstrates moderate UV absorbance characteristics, which can be leveraged in applications such as photoredox catalysis.

One of the most exciting developments involving 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine is its application in the field of materials science. Researchers have successfully incorporated this compound into polymer matrices to create advanced materials with tailored electronic properties. For example, its use as a dopant in conjugated polymers has significantly improved their conductivity and stability under thermal stress.

The environmental impact of 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine has also been a topic of recent research interest. Studies have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its potential to accumulate in ecosystems. This biodegradability makes it a more sustainable choice compared to other similar compounds that persist longer in the environment.

In conclusion, 3-(4-Bromo-3-Chlorophenyl)Prop-2-en-1-Amine (CAS No. 1704324980) is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a key player in the development of innovative solutions across industries.

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